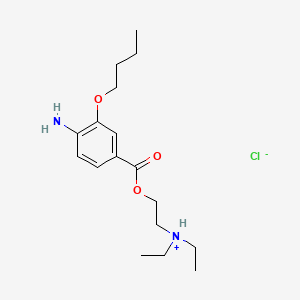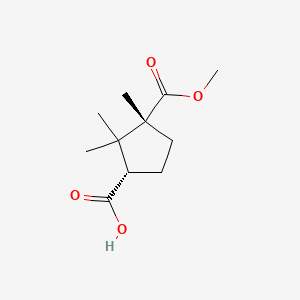
Carnitine
Übersicht
Beschreibung
Carnitine , also known as L-carnitine , plays a crucial role in cellular energy metabolism. Its primary function is to transport long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. Additionally, carnitine regulates pyruvate dehydrogenase activity by maintaining the acetyl-CoA/CoA ratio in cells. It also influences skeletal muscle protein balance, including proteolysis and protein synthesis. Furthermore, carnitine exhibits antioxidant and anti-inflammatory properties, potentially mitigating exercise-induced muscle damage .
Synthesis Analysis
Carnitine can be synthesized endogenously in the liver and kidneys from the amino acids lysine and methionine. The biosynthesis involves several enzymatic steps, including trimethyllysine hydroxylase and γ-butyrobetaine hydroxylase. Additionally, dietary sources (such as red meat and dairy products) contribute to carnitine intake .
Molecular Structure Analysis
The chemical structure of carnitine consists of an amino acid-like backbone with a quaternary ammonium group. It exists in two stereoisomers: L-carnitine (the biologically active form) and D-carnitine. The L-isomer predominates in human tissues and is essential for physiological functions .
Chemical Reactions Analysis
- Antioxidant and Anti-Inflammatory Effects : Carnitine’s role extends beyond energy metabolism, influencing oxidative stress and inflammation .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Treatment of Psychiatric and Neurological Manifestations
L-Carnitine (LC), a vital nutritional supplement, plays a crucial role in myocardial health and exhibits significant cardioprotective effects . It finds extensive application in the recovery and treatment of diverse cardiovascular and cerebrovascular disorders . However, controversies persist regarding the utilization of LC in nervous system diseases, with varying effects observed across numerous mental and neurological disorders .
Cardioprotective Effects
LC exhibits significant cardioprotective effects . It is the principal constituent of clinical-grade supplements and finds extensive application in the recovery and treatment of diverse cardiovascular disorders .
Anti-inflammatory Effects
L-carnitine supplementation may be beneficial in improving inflammatory conditions and reducing the level of inflammatory cytokines . It effectively reduces the inflammatory state by increasing the level of total antioxidant capacity and decreasing the levels of C-reactive protein, interleukin-6, tumor necrosis factor-α and malondialdehyde in the serum .
Metabolic Modifications
L-carnitine is used as a supplement by recreationally-active, competitive and highly trained athletes . This systematic review aims to evaluate the effect of prolonged LC supplementation on metabolism and metabolic modifications .
Energy Expenditure and Performance Improvement
Prolonged procedure of a daily LC ingestion induced a raise of skeletal muscle TC levels, affecting exercise metabolism, improving performance and energy expenditure, without altering body composition .
Treatment of Hepatic Encephalopathy
There were 12 publications focusing on hepatic encephalopathy (HE), indicating the potential therapeutic role of LC in this condition .
Treatment of Neurodegenerative Diseases
Neurodegenerative diseases (NDs) were represented by 9 articles, suggesting the potential use of LC in the treatment of these conditions .
Treatment of Peripheral Nervous System Diseases
Peripheral nervous system diseases (PNSDs) were represented by 6 articles, indicating the potential therapeutic role of LC in these conditions .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022744 | |
| Record name | Carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carnitine | |
CAS RN |
406-76-8 | |
| Record name | (±)-Carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carnitine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UI8SM58A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does carnitine interact with its target to exert its biological effects?
A1: Carnitine primarily interacts with carnitine palmitoyltransferase I (CPT I), an enzyme located on the outer mitochondrial membrane. This interaction allows long-chain fatty acids to be transported across the mitochondrial membrane for beta-oxidation, a process that generates energy within the mitochondria [, ].
Q2: What are the downstream effects of carnitine supplementation on energy metabolism?
A2: Carnitine supplementation can increase muscle carnitine content and potentially enhance fatty acid oxidation [, , ]. This can lead to increased energy production, particularly during exercise, and potentially improve endurance capacity [, ]. Carnitine may also help regulate the ratio of acyl-CoA to free CoA within the mitochondria, further contributing to efficient energy metabolism [].
Q3: Does carnitine supplementation affect glucose metabolism?
A3: Studies have shown that increasing myocardial carnitine levels can significantly increase glucose oxidation rates in isolated rat hearts []. This effect is particularly relevant during reperfusion of ischemic hearts, where high levels of fatty acids can inhibit glucose oxidation [].
Q4: What is the molecular formula and weight of carnitine?
A4: The molecular formula of carnitine is C₇H₁₅NO₃, and its molecular weight is 161.2 g/mol.
Q5: Is there spectroscopic data available for carnitine?
A5: Spectroscopic data for carnitine and its acyl esters has been characterized using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS), Gas Chromatography/Chemical Ionization Mass Spectrometry (GC/CIMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) []. These techniques allow for the identification and quantification of carnitine and its various acyl esters in biological samples.
Q6: What is the stability of carnitine under various storage conditions?
A6: Carnitine, in its various forms like L-carnitine and propionyl-L-carnitine, has been investigated for its stability in different formulations and storage conditions. Specific information regarding stability under various conditions can be found in the relevant research articles.
Q7: Have computational methods been used to study carnitine and its interactions?
A7: While the provided research excerpts do not delve into computational studies, computational chemistry and modeling techniques could be employed to investigate carnitine's interactions with enzymes like CPT I, explore its binding affinities, and potentially design novel carnitine analogs with enhanced properties.
Q8: How do structural modifications of carnitine affect its activity?
A9: Structural modifications of carnitine, such as esterification with different acyl groups, can significantly alter its biological activity. For instance, propionyl-L-carnitine has been shown to exhibit protective effects against erythrocyte and low-density lipoprotein peroxidation [], while bromoacetyl-L-carnitine acts as an inhibitor of carnitine acetyltransferase [].
Q9: What are some strategies to improve the stability, solubility, or bioavailability of carnitine?
A10: Research on carnitine delivery often focuses on optimizing its absorption and bioavailability. Studies explore different routes of administration, including oral and intravenous, to understand their impact on carnitine levels in various tissues [, , ].
Q10: What are the SHE regulations surrounding the production and use of carnitine?
A10: The provided research primarily focuses on the biological effects of carnitine. For specific SHE regulations related to carnitine production and use, consult relevant regulatory agencies and guidelines.
Q11: How is carnitine absorbed, distributed, metabolized, and excreted (ADME) in the body?
A12: Carnitine is absorbed in the small intestine and transported to various tissues, primarily the liver and muscles. It is excreted primarily in the urine, with a portion undergoing enterohepatic circulation []. Studies have explored the impact of factors like dialysis on carnitine levels, highlighting the importance of understanding its pharmacokinetics in specific patient populations [, , ].
Q12: What are the typical plasma concentrations of carnitine following administration?
A12: Plasma carnitine levels vary depending on factors like dosage, route of administration, and individual patient characteristics.
Q13: What are some in vitro and in vivo models used to study carnitine's effects?
A14: Researchers employ a range of in vitro and in vivo models to investigate the effects of carnitine. In vitro studies often utilize isolated cells, such as hepatocytes [] or muscle cells, to examine carnitine's impact on cellular processes like fatty acid oxidation or oxidative stress responses [, ]. Animal models, such as rats [, , ] and mice [], allow for the investigation of carnitine's effects on whole-body metabolism, exercise performance, and various disease states.
Q14: What is the evidence for carnitine's efficacy in specific clinical conditions?
A14: Carnitine supplementation has been investigated for its potential benefits in various clinical conditions, including:
- Chronic Kidney Disease: Carnitine deficiency is prevalent in patients with chronic kidney disease, particularly those on dialysis [, , ]. Studies have explored carnitine supplementation's potential to alleviate anemia [, ], improve cardiac function [], and address dialysis-related complications like hypotension, cramps, and fatigue [, , ].
Q15: What are some strategies to enhance carnitine delivery to specific tissues?
A15: Research on carnitine delivery explores various strategies to improve its uptake and utilization by target tissues. This includes investigating different routes of administration, such as oral versus intravenous, and developing novel delivery systems, like liposomes or nanoparticles, to enhance its bioavailability and tissue-specific targeting.
Q16: Are there biomarkers to assess carnitine status and predict its efficacy?
A19: Measuring plasma or serum carnitine levels is a common method to assess carnitine status [, ]. Additionally, evaluating the levels of specific acylcarnitines, such as long-chain acylcarnitines, can provide insights into fatty acid oxidation and potential carnitine deficiency [, , ].
Q17: What analytical methods are used to quantify carnitine and its metabolites?
A17: Several analytical techniques are employed to quantify carnitine and its acylcarnitine esters in biological samples. These include:
- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with pre-column ultraviolet derivatization, allows for the separation and quantification of carnitine and acylcarnitines in various biological matrices [].
- Mass Spectrometry (MS): MS-based methods, such as FAB-MS, GC/CIMS, ESI-MS, and MALDI-MS, offer high sensitivity and specificity in identifying and quantifying carnitine and its acyl esters [, ].
Q18: What is the environmental impact of carnitine production and disposal?
A18: The research provided focuses primarily on the biological and clinical aspects of carnitine. Assessing the environmental impact of carnitine production and disposal would require a separate analysis considering factors like manufacturing processes, waste streams, and potential ecotoxicological effects.
Q19: What factors influence the dissolution and solubility of carnitine?
A19: Carnitine's dissolution and solubility can be influenced by factors like pH, temperature, and the presence of other excipients in formulations.
Q20: Are the analytical methods used to measure carnitine validated?
A20: Analytical methods for measuring carnitine and its metabolites are typically validated following established guidelines to ensure accuracy, precision, and specificity.
Q21: What measures are in place to ensure the quality and safety of carnitine products?
A21: Quality control and assurance measures for carnitine products typically involve adhering to Good Manufacturing Practices (GMP) and conducting rigorous testing throughout the manufacturing process to meet regulatory standards and ensure product safety and efficacy.
Q22: Does carnitine induce any immunological responses?
A22: The research excerpts provided do not indicate that carnitine induces significant immunological responses.
Q23: Does carnitine interact with drug transporters?
A26: While the provided research does not focus on drug-transporter interactions, it's important to note that carnitine itself relies on specific transporters, like the carnitine transporter OCTN2, for its uptake into cells [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















